

# An In-depth Technical Guide to Methyl 3mercaptobenzoate

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|----------------------|---------------------------|-----------|
| Compound Name:       | Methyl 3-mercaptobenzoate |           |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-mercaptobenzoate** (CAS No. 72886-42-1), a versatile chemical intermediate. The document details its physicochemical properties, spectroscopic profile, synthesis and reactivity, key applications in organic synthesis, and essential safety information.

## **Core Properties of Methyl 3-mercaptobenzoate**

**Methyl 3-mercaptobenzoate**, also known as methyl 3-sulfanylbenzoate, is an aromatic thiol ester compound. Its structure, featuring a reactive thiol group and a methyl ester on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

## **Physicochemical Data**

The key physical and chemical properties of **Methyl 3-mercaptobenzoate** are summarized in the table below for easy reference.



| Property            | Value   | Reference(s) |
|---------------------|---|--------------|
| CAS Number          | 72886-42-1  | [1][2]       |
| Molecular Formula   | C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> S                      | [2]          |
| Molecular Weight    | 168.21 g/mol  | [2]          |
| Appearance          | Colourless to pale yellow oil                                       | [1]          |
| Boiling Point       | 65-75 °C at 0.5 mm Hg   | [1]          |
| Density (Predicted) | 1.202 ± 0.06 g/cm <sup>3</sup>                                      | [1]          |
| pKa (Predicted)     | 5.89 ± 0.10   | [1]          |
| Solubility          | Slightly soluble in Chloroform,<br>DMSO, Ethyl Acetate,<br>Methanol | [1]          |

## **Spectroscopic Profile**

Detailed experimental spectroscopic data for **Methyl 3-mercaptobenzoate** is not widely available in public spectral databases. The following table provides expected peak characteristics based on the compound's structure and analysis of analogous molecules.



| Spectroscopy        | Expected Peaks and Characteristics  |  |
|---------------------|---|--|
| ¹H NMR              | ~ 3.5 ppm (s, 1H): Thiol proton (-SH). ~ 3.9 ppm (s, 3H): Methyl ester protons (-OCH $_3$ ). ~ 7.2-8.0 ppm (m, 4H): Aromatic protons on the benzene ring.   |  |
| <sup>13</sup> C NMR | ~ 52 ppm: Methyl ester carbon (-OCH <sub>3</sub> ). ~ 125-138 ppm: Aromatic carbons. The carbon attached to the sulfur (C-S) would be distinct from the others. ~ 166 ppm: Carbonyl carbon of the ester (C=O).  |  |
| IR Spectroscopy     | ~ 2550-2600 cm $^{-1}$ : S-H stretch (thiol), typically weak. ~ 1700-1730 cm $^{-1}$ : C=O stretch (ester), strong. ~ 1600, 1475 cm $^{-1}$ : C=C stretches (aromatic ring). ~ 1100-1300 cm $^{-1}$ : C-O stretch (ester). ~ 3000-3100 cm $^{-1}$ : Aromatic C-H stretch. |  |
| Mass Spectrometry   | Molecular Ion (M <sup>+</sup> ): m/z = 168. Key Fragments:<br>Loss of methoxy group (-OCH <sub>3</sub> ) at m/z = 137.<br>Loss of the entire ester group (-COOCH <sub>3</sub> ) at m/z = 109.   |  |

## **Synthesis and Reactivity**

**Methyl 3-mercaptobenzoate** is typically synthesized via the acid-catalyzed esterification of its corresponding carboxylic acid, 3-mercaptobenzoic acid.

## **Experimental Protocol: Fischer Esterification Synthesis**

This protocol describes the synthesis of **Methyl 3-mercaptobenzoate** from 3-mercaptobenzoic acid and methanol, using sulfuric acid as a catalyst.

#### Materials:

• 3-Mercaptobenzoic acid (1.0 eq)



- Methanol (MeOH), anhydrous (10-20 eq, serves as reagent and solvent)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) (0.1-0.2 eq, catalyst)
- Diethyl ether or Ethyl acetate
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- 100 mL round-bottomed flask, reflux condenser, separatory funnel, standard glassware

### Procedure:

- Reaction Setup: To a 100 mL round-bottomed flask, add 3-mercaptobenzoic acid (e.g., 5.0 g, 32.4 mmol). Add a stir bar and anhydrous methanol (e.g., 80 mL, ~20 eq).
- Catalyst Addition: While stirring, cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~0.18 eq).
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C).
   Maintain reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
- Extraction: Transfer the residue to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. Shake the funnel, venting frequently. Separate the layers and collect the organic phase.
- Washing: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize the acid catalyst; Caution: CO<sub>2</sub> evolution), and finally with 50 mL of brine.



- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, **Methyl 3**mercaptobenzoate, as an oil.
- Purification (Optional): If necessary, the product can be purified by vacuum distillation.

### **Chemical Reactivity**

The reactivity of **Methyl 3-mercaptobenzoate** is dominated by its two functional groups:

- Thiol Group (-SH): The thiol is susceptible to oxidation, readily forming a disulfide bridge under mild oxidizing conditions. It can also act as a potent nucleophile in S-alkylation, Sacylation, and Michael addition reactions.
- Ester Group (-COOCH<sub>3</sub>): The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides, via nucleophilic acyl substitution.

### **Applications in Drug Development and Research**

**Methyl 3-mercaptobenzoate** serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The thiol group provides a handle for constructing thioether linkages, which are present in numerous biologically active compounds.

# Experimental Protocol: Synthesis of a Thioxanthone Precursor

Thioxanthones are a class of sulfur-containing heterocyclic compounds with a range of biological activities, including potential antitumor properties. This protocol outlines a representative synthesis of a thioxanthone core structure via acid-catalyzed cyclization, a common application for mercaptobenzoic acid derivatives.

#### Materials:

Methyl 3-mercaptobenzoate (1.0 eq)



- Salicylic acid (or a substituted derivative) (1.0 eq)
- Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA) (solvent and catalyst)
- Ice water
- Standard laboratory glassware

### Procedure:

- Reaction Setup: In a round-bottomed flask, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the acid in an ice bath.
- Reagent Addition: Slowly and portion-wise, add a mixture of Methyl 3-mercaptobenzoate
  (e.g., 3.36 g, 20 mmol) and salicylic acid (e.g., 2.76 g, 20 mmol) to the stirred, cold acid.
  Note: This reaction involves the in-situ hydrolysis of the ester to the carboxylic acid, which then reacts.
- Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 60-80
   °C) for 2-4 hours. The reaction mixture will typically develop a deep color.
- Quenching: After cooling, very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude thioxanthone product.
- Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure thioxanthone product.

## Safety and Handling

**Methyl 3-mercaptobenzoate** should be handled with appropriate care in a well-ventilated fume hood. It is sensitive to oxidation and should be stored under an inert atmosphere in a refrigerator.



**Hazard Summary** 

| Hazard Class                   | GHS Code | Statement                        |
|--------------------------------|----------|----------------------------------|
| Acute Toxicity, Oral           | H302     | Harmful if swallowed             |
| Acute Toxicity, Dermal         | H312     | Harmful in contact with skin     |
| Skin Irritation                | H315     | Causes skin irritation           |
| Eye Irritation                 | H319     | Causes serious eye irritation    |
| Acute Toxicity, Inhalation     | H332     | Harmful if inhaled               |
| Specific target organ toxicity | H335     | May cause respiratory irritation |

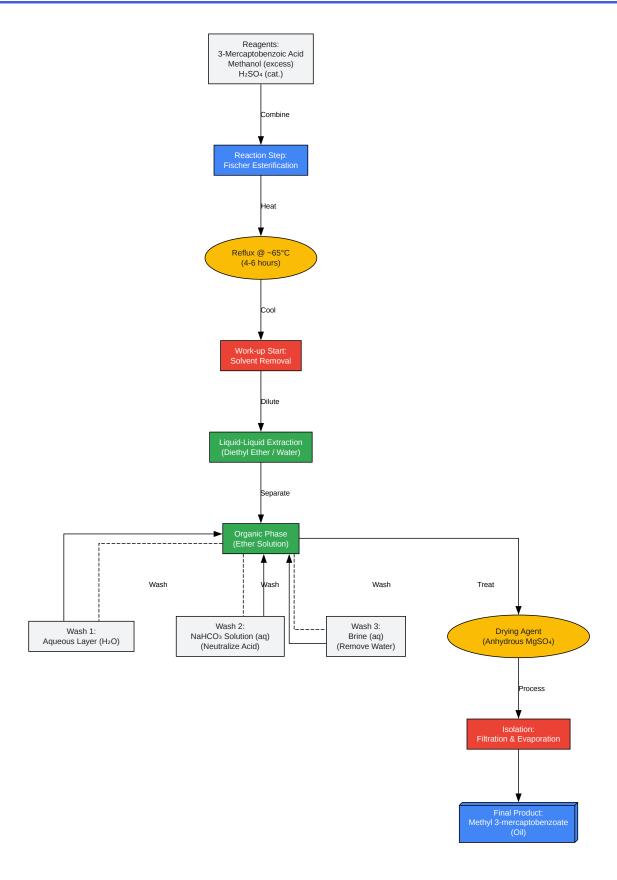
Data sourced from supplier safety data sheets.

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

# Mandatory Visualizations Synthesis and Work-up Workflow

The following diagram illustrates the logical workflow for the synthesis of **Methyl 3-mercaptobenzoate** via Fischer Esterification and its subsequent purification.





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Caption: Workflow for the synthesis and purification of Methyl 3-mercaptobenzoate.



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### References

- 1. Methyl 3-Mercaptobenzoate | 72886-42-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
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